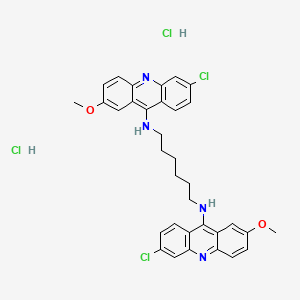
1,6-Hexanediamine, N,N'-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of acridine moieties, which are known for their biological activity and fluorescent properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the acridine derivatives. The acridine moieties are synthesized through a series of reactions involving chlorination and methoxylation. These intermediates are then reacted with 1,6-hexanediamine under controlled conditions to form the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the properties of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acridine moieties.
Substitution: Halogen substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various acridine derivatives with modified functional groups. These products can exhibit different chemical and biological properties, making them useful for further research and applications.
Aplicaciones Científicas De Investigación
1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a fluorescent probe in chemical analysis and detection.
Biology: Employed in the study of DNA interactions and as a potential anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride involves its interaction with biological molecules such as DNA. The acridine moieties intercalate between the DNA bases, disrupting the normal function of the DNA and leading to potential therapeutic effects. The compound may also interact with specific proteins and enzymes, affecting various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,6-Hexanediamine, N,N’-bis(9-chloro-7-methoxy-2-acridinyl)-
- 1,6-Hexanediamine, N,N’-bis(4-ethyl-9-acridinyl)-
Comparison
Compared to similar compounds, 1,6-Hexanediamine, N,N’-bis(6-chloro-2-methoxy-9-acridinyl)-, dihydrochloride is unique due to its specific substitution pattern on the acridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
75340-78-2 |
|---|---|
Fórmula molecular |
C34H34Cl4N4O2 |
Peso molecular |
672.5 g/mol |
Nombre IUPAC |
N,N'-bis(6-chloro-2-methoxyacridin-9-yl)hexane-1,6-diamine;dihydrochloride |
InChI |
InChI=1S/C34H32Cl2N4O2.2ClH/c1-41-23-9-13-29-27(19-23)33(25-11-7-21(35)17-31(25)39-29)37-15-5-3-4-6-16-38-34-26-12-8-22(36)18-32(26)40-30-14-10-24(42-2)20-28(30)34;;/h7-14,17-20H,3-6,15-16H2,1-2H3,(H,37,39)(H,38,40);2*1H |
Clave InChI |
DXFICPCOWARXFK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)
![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)
![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
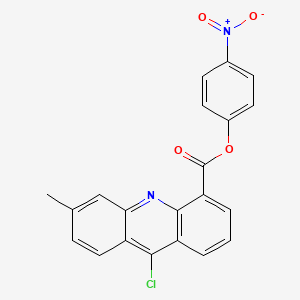
![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)


![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)

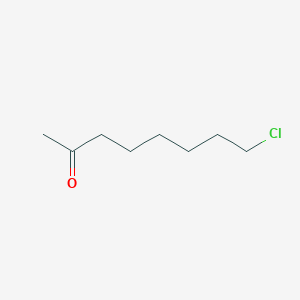
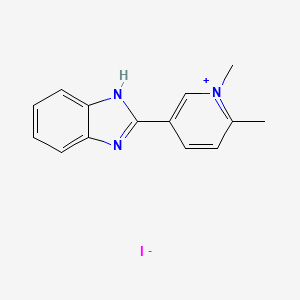
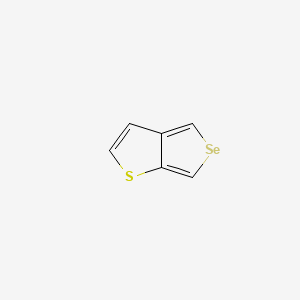
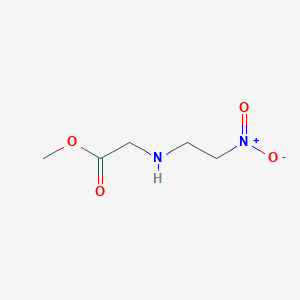
![5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate](/img/structure/B14450771.png)
